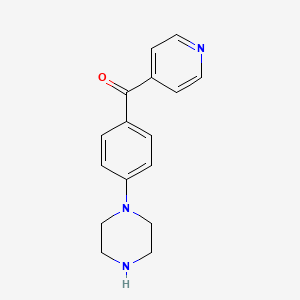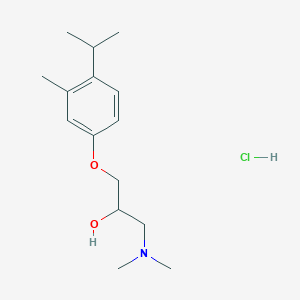![molecular formula C25H34N2O3 B6062459 3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6062459.png)
3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide, also known as Fentanyl, is a synthetic opioid drug that is commonly used for pain management. It is a highly potent drug that is approximately 50-100 times more potent than morphine. Fentanyl is classified as a Schedule II controlled substance in the United States due to its high potential for abuse and addiction.
作用机制
3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide works by binding to and activating the mu-opioid receptors in the brain and spinal cord. This leads to a decrease in the transmission of pain signals and an increase in the release of dopamine, which produces feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including pain relief, sedation, respiratory depression, and decreased gastrointestinal motility. It can also produce side effects such as nausea, vomiting, and constipation.
实验室实验的优点和局限性
3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is a highly potent drug that can be used in small amounts, making it useful in laboratory experiments. However, due to its potential for abuse and addiction, it must be handled with caution and only used for legitimate research purposes.
未来方向
There are several potential future directions for research on 3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide, including:
1. Development of new formulations: Researchers are exploring the development of new formulations of this compound that can be administered in different ways, such as transdermal patches or nasal sprays.
2. Combination therapies: this compound is being studied in combination with other drugs for the treatment of pain and other conditions.
3. Development of new drugs: Researchers are working to develop new drugs that target the mu-opioid receptor in a more selective and effective way than this compound.
4. Use in veterinary medicine: this compound is being studied for its potential use in veterinary medicine for the treatment of pain in animals.
Conclusion:
This compound is a potent opioid drug that is commonly used for pain management. It has several biochemical and physiological effects and is being studied for its potential use in the treatment of other conditions. While it has advantages for laboratory experiments, it must be handled with caution due to its potential for abuse and addiction. Further research is needed to explore the potential future directions for this compound and related drugs.
合成方法
The synthesis of 3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide involves several steps, including the reaction of N-phenethyl-4-piperidone with aniline to form N-phenethyl-4-anilinopiperidine, which is then reacted with 3,4-dimethoxybenzaldehyde to form 3-(3,4-dimethoxyphenyl)-N-phenethyl-4-anilinopiperidine. The final step involves the reaction of the intermediate compound with N-methylpropanamide to form this compound.
科学研究应用
3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has been extensively studied for its use in pain management. It is commonly used in clinical settings for the treatment of severe pain, such as in cancer patients or those undergoing surgery. This compound is also being studied for its potential use in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O3/c1-26(25(28)14-12-21-11-13-23(29-2)24(18-21)30-3)22-10-7-16-27(19-22)17-15-20-8-5-4-6-9-20/h4-6,8-9,11,13,18,22H,7,10,12,14-17,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLDGWIEDGBANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)CCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-{[1-(imidazo[1,2-a]pyridin-2-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6062383.png)
hydrazone](/img/structure/B6062389.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B6062401.png)
![N'-cyclopentyl-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6062407.png)
![2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6062412.png)
![[4-({2-[(3-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid](/img/structure/B6062415.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B6062419.png)
![N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6062426.png)
![methyl 4-(3-{[(3'-methyl-3-biphenylyl)amino]carbonyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6062429.png)
![2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6062433.png)
![N-[4-methoxy-3-(methoxymethyl)benzyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B6062443.png)


